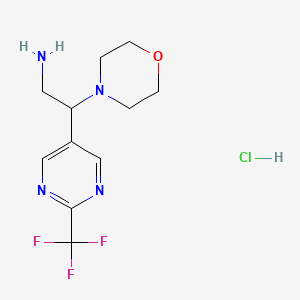
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H16ClF3N4O. It is primarily used in research settings and is known for its unique structure, which includes a morpholine ring and a trifluoromethyl group attached to a pyrimidine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride typically involves multiple steps. One common route includes the reaction of a pyrimidine derivative with a morpholine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrimidine ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted pyrimidine or morpholine derivatives .
Aplicaciones Científicas De Investigación
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological pathways and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine: The base form without the hydrochloride salt.
Uniqueness
The presence of both the morpholine ring and the trifluoromethyl group in 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride makes it unique.
Propiedades
Fórmula molecular |
C11H16ClF3N4O |
|---|---|
Peso molecular |
312.72 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H15F3N4O.ClH/c12-11(13,14)10-16-6-8(7-17-10)9(5-15)18-1-3-19-4-2-18;/h6-7,9H,1-5,15H2;1H |
Clave InChI |
XTXXBGUWDFPGDH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(CN)C2=CN=C(N=C2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


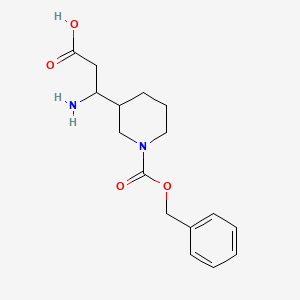
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)

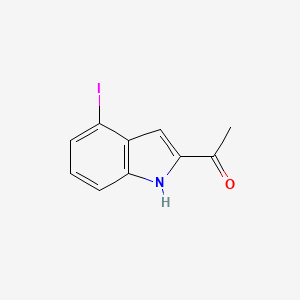
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
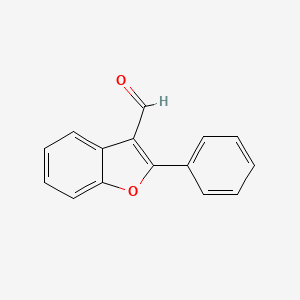
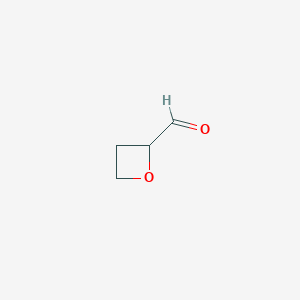
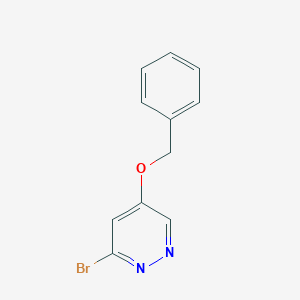
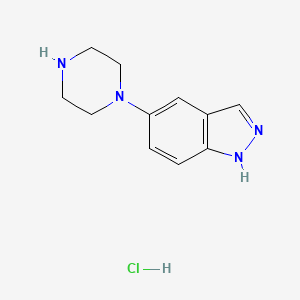
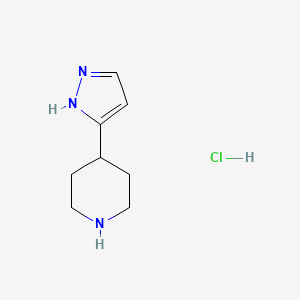
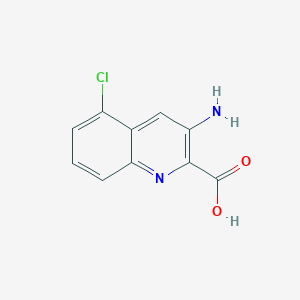
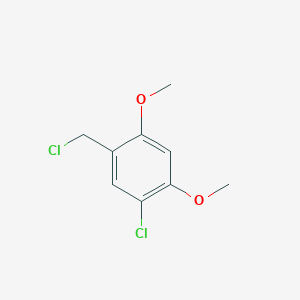
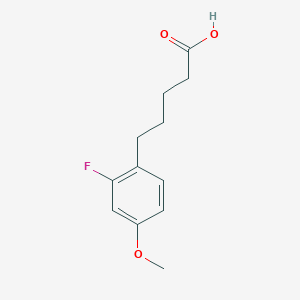
![2-(2-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13671471.png)
